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Compound of Interest

Compound Name: Tan 999

Cat. No.: B1681919

Executive Summary

The query "Tan 999" is ambiguous and corresponds to several distinct compounds in scientific
and clinical literature. This document provides detailed application notes for the most relevant
molecules based on this query for a drug development audience: XL-999, a multi-targeted
tyrosine kinase inhibitor; OBI-999, a clinical-stage antibody-drug conjugate; and TAN-999, an
indolocarbazole alkaloid. Information on supplier and purchasing avenues for these research-
grade compounds is also addressed.

Supplier and Purchasing Information

Direct commercial suppliers for a compound explicitly named "Tan 999" are not readily
identifiable. The compounds detailed in these notes are specialized research chemicals or
clinical-stage drugs.

e For XL-999: This compound is a research chemical. Interested parties should inquire with
chemical suppliers specializing in kinase inhibitors, such as BenchChem, MedchemExpress,
and others.[1]

» For OBI-999: This is an investigational antibody-drug conjugate currently in Phase /11 clinical
trials (NCT04084366).[2][3] It is not available for general purchase. Acquisition would require
formal collaboration with the developing company, OBI Pharma.
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e For TAN-999: This is an indolocarbazole alkaloid first reported in 1989.[4] It is not listed in
major commercial catalogs. Procurement would likely require custom synthesis by a
specialized chemical synthesis company.

o For Tanshinone IIA: As a well-characterized natural product, Tanshinone IIA is available from
numerous chemical suppliers, including Sigma-Aldrich, Cayman Chemical, and others that
provide natural product libraries.

Application Note I: XL-999 (Tyrosine Kinase
Inhibitor)

Compound: XL-999 Description: A potent, multi-targeted tyrosine kinase inhibitor with anti-
proliferative and anti-angiogenic properties.[1] Primary Targets: VEGFR, PDGFR, FGFR, FLT3.

[1]

Mechanism of Action

XL-999 inhibits the autophosphorylation and activation of key receptor tyrosine kinases (RTKS)
that are crucial for oncogenesis.[1] By targeting VEGFR (specifically KDR/VEGFR?2), it disrupts
angiogenesis, the process of forming new blood vessels essential for tumor growth.[1] Its
inhibition of FGFR and PDGFR directly impedes tumor cell proliferation.[1] Additionally, XL-999
is a potent inhibitor of FLT3, a key driver in certain hematological malignancies like acute
myelogenous leukemia (AML).[1]

Quantitative Data: In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of XL-
999 against key target kinases in biochemical assays.
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Target Kinase IC50 (nM)
KDR (VEGFR2) 4

Flt-1 (VEGFR1) 20

FGFR1 4
PDGFRa 2

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: Cell Proliferation (MTT Assay) This protocol assesses the effect of XL-999 on the
proliferation of cancer cell lines.

o Cell Plating: Seed cancer cells (e.g., HUVECSs for anti-angiogenesis studies, or tumor cell
lines with relevant RTK expression) in a 96-well plate at a density of 5,000-10,000 cells/well
and incubate for 24 hours.

o Compound Treatment: Prepare serial dilutions of XL-999 in culture medium. Replace the
existing medium with the XL-999 solutions and include a vehicle control (e.g., DMSO).

 Incubation: Incubate the plate for 48-72 hours.

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.

e Solubilization: Remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

o Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance
is proportional to the number of viable cells.

Protocol 2: Western Blot for RTK Phosphorylation This protocol determines if XL-999 inhibits
the phosphorylation of its target kinases.
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e Cell Culture and Treatment: Culture cells to 70-80% confluency. Starve the cells in serum-
free medium for 12-24 hours.

» Stimulation and Inhibition: Pre-treat cells with various concentrations of XL-999 for 2 hours.
Then, stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2, FGF for
FGFR) for 15-30 minutes.

o Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and
phosphatase inhibitors.

» Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Transfer: Separate 20-30 ug of protein per lane on an SDS-PAGE gel and
transfer to a PVDF membrane.

e Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a
primary antibody against the phosphorylated form of the target kinase (e.g., anti-phospho-
VEGFR2) overnight at 4°C.

o Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-
conjugated secondary antibody for 1 hour. Detect the signal using an enhanced
chemiluminescence (ECL) substrate.

o Normalization: Strip the membrane and re-probe with an antibody for the total protein of the
target kinase to ensure equal protein loading.[1]

Visualizations: XL-999 Pathways and Workflows
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XL-999 Mechanism of Action
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Caption: XL-999 inhibits key receptor tyrosine kinases (RTKS).
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Caption: A logical workflow for the in vitro testing of XL-999.

Application Note II: OBI-999 (Antibody-Drug
Conjugate)

Compound: OBI-999 Description: A novel, investigational antibody-drug conjugate (ADC)
targeting the tumor-associated carbohydrate antigen Globo H.[2][3] Components: An anti-
Globo H monoclonal antibody (OBI-888) conjugated to the cytotoxic payload monomethyl
auristatin E (MMAE) via a cleavable linker.[2][3]

Mechanism of Action

OBI-999 is designed for targeted delivery of a cytotoxic agent to cancer cells expressing Globo
H. The ADC binds to Globo H on the tumor cell surface and is subsequently internalized.[2][3] It
then traffics to endosomes and lysosomes, where the linker is cleaved by enzymes like
cathepsin, releasing the MMAE payload.[3] Free MMAE disrupts microtubule dynamics, leading
to cell cycle arrest and apoptosis. OBI-999 has also demonstrated a "bystander killing effect,”
where the released MMAE can diffuse out of the target cell and kill neighboring cancer cells
that may have low or no Globo H expression.[2][3]

Quantitative Data: Preclinical Characteristics
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Parameter Value | Observation

Drug-to-Antibody Ratio (DAR) 4 (>95% homogeneity)[2]

o Trafficked to endosomes and lysosomes within
Cellular Internalization )
1 and 5 hours, respectively.[2]

In Vitro Cviotoxicit Low nanomolar activity in high Globo H-
n Vitro Cytotoxici
Y Y expressing tumor cells.[2]

Dose-dependent tumor growth inhibition in
In Vivo Efficacy breast, gastric, and pancreatic cancer xenograft
models.[2][3]

The highest non-severely toxic dose was

Maximum Tolerated Dose (Monkeys) i
determined to be 10 mg/kg.[2]

) Maximum MMAE level in the tumor was 16-fold
Tumor Accumulation _ _
higher than in serum.[2]

Experimental Protocols

Protocol 1: Cellular Internalization Assay (Immunofluorescence) This protocol visualizes the
binding and internalization of OBI-999.

e Cell Culture: Plate Globo H-positive cancer cells (e.g., MCF-7) on glass coverslips and allow
them to adhere overnight.

o Treatment: Treat cells with fluorescently labeled OBI-999 for various time points (e.g., 0, 1, 5,
24 hours).

o Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and
permeabilize with 0.1% Triton X-100.

e Staining: (Optional) Stain for lysosomes using an antibody against a lysosomal marker (e.g.,
LAMP1) followed by a secondary antibody with a different fluorophore. Stain nuclei with
DAPI.
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e Imaging: Mount coverslips on slides and visualize using a confocal microscope. Co-
localization of OBI-999 with the lysosomal marker over time indicates successful trafficking.

Protocol 2: In Vivo Xenograft Efficacy Study This protocol evaluates the anti-tumor activity of
OBI-999 in an animal model.

e Cell Implantation: Implant Globo H-positive human tumor cells subcutaneously into the flank
of immunodeficient mice (e.g., NOD-SCID).

e Tumor Growth: Monitor tumor growth until volumes reach approximately 100-150 mm3.

e Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control,
non-targeting ADC control, OBI-999 at various doses). Administer the ADC, typically via
intravenous injection, according to the desired schedule.

e Monitoring: Measure tumor volumes and body weight 2-3 times per week.

e Endpoint: Continue the study until tumors in the control group reach a predetermined size or
for a specified duration. Efficacy is determined by comparing tumor growth inhibition between
the OBI-999 and control groups.

Visualization: OBI-999 Mechanism of Action
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OBI-999 Mechanism of Action
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Caption: The workflow of OBI-999 from binding to bystander killing.
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Application Note lll: TAN-999 (Indolocarbazole
Alkaloid)

Compound: TAN-999 Description: A new indolocarbazole alkaloid isolated from Nocardiopsis
dassonvillei.[4] Primary Activity: Macrophage activation.[4]

Mechanism of Action

TAN-999 is an immunomodulatory agent that enhances macrophage functions. In vitro studies
have shown that it induces the spreading of murine macrophage cell lines.[4] It also augments
phagocytic activity, the expression of Fc gamma receptors, and [3-glucuronidase activity.[4]
When administered to mice, it enhances the phagocytosis-dependent respiratory burst of
peritoneal macrophages, indicating it can activate macrophage functions both in vitro and in
vivo.[4] Its structural similarity to staurosporine suggests it may act through protein kinase
inhibition, but the precise signaling pathway remains to be fully elucidated.

Quantitative Data: Macrophage Activation

Assay Cell Line | Model Result
Cell Spreading Murine Macrophage (Mm 1) Induced spreading
) . Murine Macrophage (Mm 1, .
Phagocytic Activity Augmented activity
J774A.1)
Fc Gamma Receptor Murine Macrophage (Mm 1, )
_ Augmented expression
Expression J774A.1)
] o Murine Macrophage (Mm 1, o
B-glucuronidase Activity Augmented activity
J774A.1)
Phagocytosis-dependent Mouse Peritoneal Enhanced (in vitro and in vivo)
Respiratory Burst Macrophages [4]

Experimental Protocols

Protocol 1: In Vitro Macrophage Phagocytosis Assay

e Cell Culture: Culture a murine macrophage cell line (e.g., J774A.1) in a 96-well plate.
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o Treatment: Treat the macrophages with various concentrations of TAN-999 for 48 hours.

e Phagocytosis Induction: Add fluorescently labeled zymosan particles or latex beads to the
wells and incubate for 1-2 hours to allow for phagocytosis.

e Quenching: Add a quenching solution (e.g., Trypan Blue) to quench the fluorescence of non-
internalized particles.

o Measurement: Wash the cells with PBS and measure the intracellular fluorescence using a
fluorometric plate reader or visualize using fluorescence microscopy. An increase in
fluorescence indicates enhanced phagocytic activity.

Visualization: Hypothesized Signaling Pathway
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Caption: A potential pathway for TAN-999-induced macrophage activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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